

Samatasvir Profile and Clinical Trial Summary

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Samatasvir

CAS No.: 1312547-19-5

Cat. No.: S542375

Get Quote

The following table summarizes the key characteristics of **Samatasvir** and the primary clinical trial that investigated its use in combination therapy:

Aspect	Details
Drug Name	Samatasvir (IDX719, IDX-18719, MK-1894) [1] [2]
Developer History	Originally developed by Idenix Pharmaceuticals; development continued by Merck & Co. and Janssen (Johnson & Johnson Innovative Medicine) after acquisition [1] [2].
Mechanism of Action	Potent and selective inhibitor of the hepatitis C virus (HCV) NS5A replication complex [2].
Highest Development Phase	Discontinued (Phase II) [1].
Relevant Clinical Trial	NCT01852604 (HELIX-1 Phase II Trial) [3] [4] [5].

Detailed Combination Therapy Protocols (NCT01852604)

The HELIX-1 trial (NCT01852604) was a randomized study designed to evaluate the safety and efficacy of **samatasvir** in various combination regimens. The trial structure and protocols for its different parts are detailed below [3]:

Trial Part	Patient Population	Intervention	Duration
Parts A & B	Treatment-naïve participants with HCV Genotype 1b, 4, or 6	Samatasvir + Simeprevir + Ribavirin (RBV) [3]	12 weeks [3]
Part C	Treatment-naïve or interferon/RBV-treatment relapsed participants with HCV Genotype 1a or 1b	Samatasvir + Simeprevir + TMC647055/Ritonavir (RTV) ± Ribavirin (RBV) [3]	12 weeks [3]

Key Eligibility Criteria: [3] [5]

- **Inclusion:** Adults aged 18-65 with chronic HCV Genotype 1, 4, or 6; documented clinical history of HCV; specific prior treatment history as per trial part.
- **Exclusion:** Co-infection with Hepatitis B or HIV; history or signs of decompensated liver disease; history of hepatocellular carcinoma (HCC); pregnant or breastfeeding females; BMI >36 kg/m².

Efficacy and Safety Data from Phase II Trials

In the Part A/B cohort of the HELIX-1 trial, which focused on Genotype 1b and 4 patients, the combination of **samatasvir**, **simeprevir**, and **ribavirin** for 12 weeks demonstrated promising efficacy. Interim results showed a **Sustained Virologic Response at 4 weeks post-treatment (SVR4) of 85%** (17 out of 20 patients) [4]. The trial report noted that no treatment-emergent serious adverse events had been observed with **samatasvir** at the time of the announcement [4].

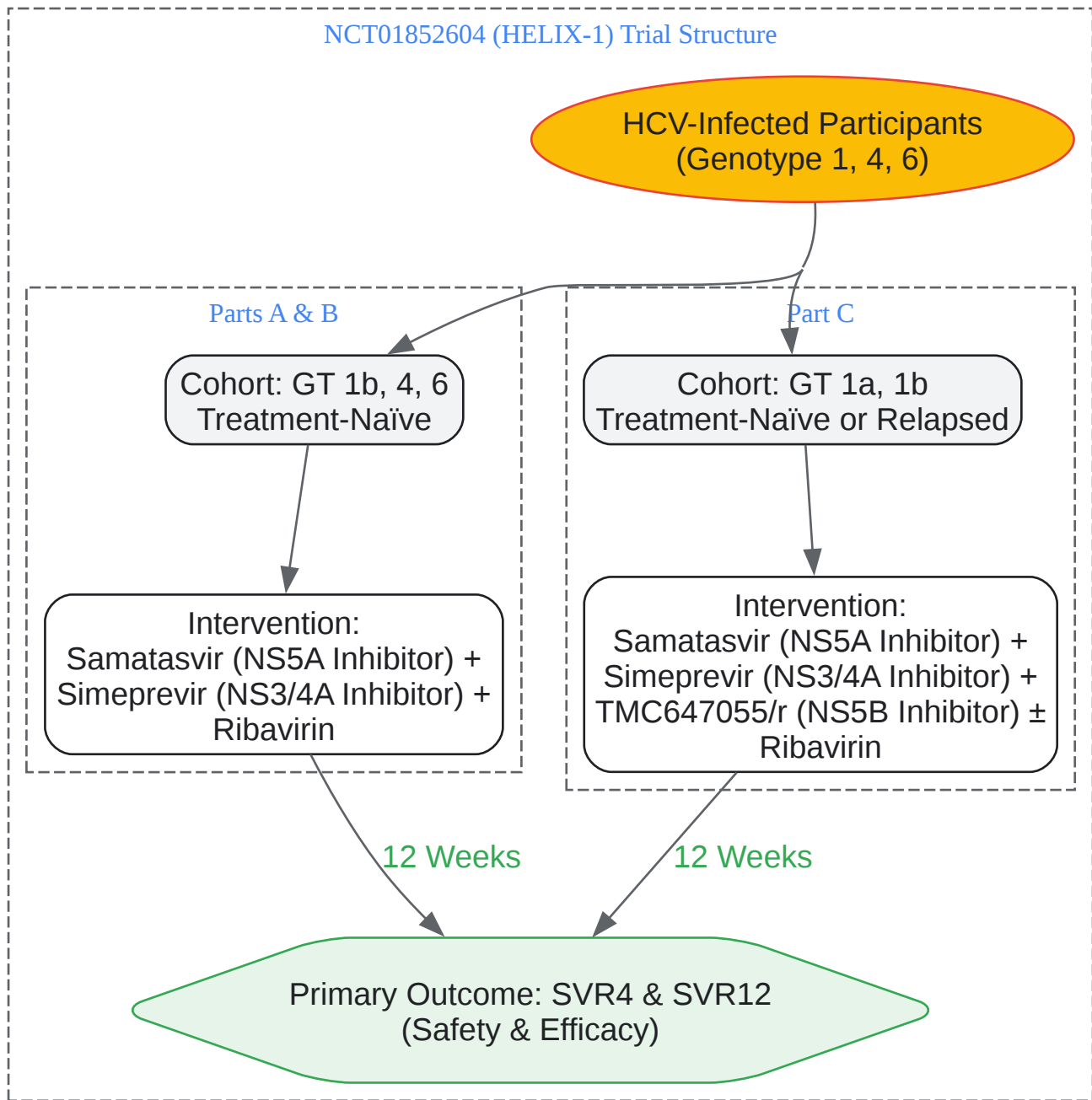
Discontinuation and Development Status

Despite the promising early results, development of **samatasvir** was discontinued. Public drug profiles and pipeline updates from **February 2015** list **samatasvir** as "**Discontinued - Phase-I/II for Hepatitis C**" [1].

The HELIX-1 trial (NCT01852604) is also listed as "Not Recruiting" on clinical trial registries, with no further development stages reported [3] [5].

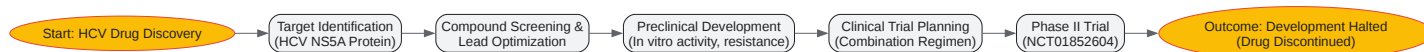
Visualizing the Clinical Trial Structure and Drug Mechanism

The following diagram illustrates the structure of the NCT01852604 clinical trial and the mechanism of action of the investigated drugs, providing a clear overview of the therapeutic strategy.



[Click to download full resolution via product page](#)

The DOT script provided below defines the logical flow and key components of a hepatitis C virus research project, from target identification to clinical trial evaluation.



Click to download full resolution via product page

Conclusion for Researchers

Samatasvir represented a promising pan-genotypic NS5A inhibitor candidate in the evolving landscape of direct-acting antivirals (DAAs) for HCV. The documented protocols from the HELIX-1 trial provide a valuable reference for the design of combination therapies targeting multiple viral proteins (NS5A, NS3/4A, NS5B). Its discontinuation in 2015 reflects the highly competitive and dynamic nature of HCV drug development, which saw the rapid emergence and dominance of other pan-genotypic regimens like sofosbuvir/velpatasvir (Epclusa) [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. - AdisInsight Samatasvir [adis.springer.com]
2. - Wikipedia Samatasvir [en.wikipedia.org]
3. Samatasvir (IDX719) in Combinations With Simeprevir and/or ... [clinicaltrials.stanford.edu]
4. Medivir AB and Idenix Announce Phase-2 Results with ... [pharmacytimes.com]
5. Research | Moss Lab | Stanford Medicine [med.stanford.edu]
6. Progress, evolving therapeutic/diagnostic approaches, and ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Samatasvir Profile and Clinical Trial Summary]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b542375#samatasvir-combination-

therapy-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com